N-(2,4-difluorophenyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

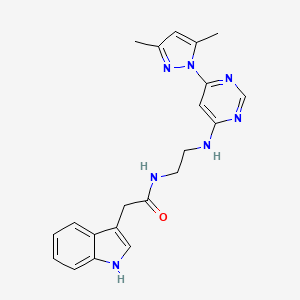

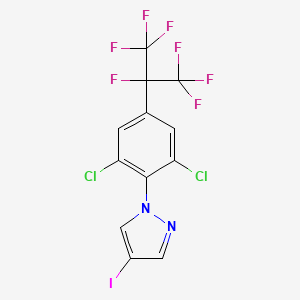

N-(2,4-difluorophenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H11F2NO2 and its molecular weight is 263.244. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

Research has highlighted the synthesis of novel phenoxyacetamide derivatives for potential insecticidal use. One study focused on derivatives targeting the cotton leafworm, Spodoptera littoralis , where certain compounds exhibited excellent insecticidal efficacy (Rashid et al., 2021).

Anticonvulsant Activity

Phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, were synthesized and screened for anticonvulsant activity. This research is part of ongoing efforts to explore di- and tri-substituted phenoxyalkyl and phenoxyacetyl derivatives for potential medical applications (Pańczyk et al., 2018).

Organic Synthesis Techniques

Studies have also explored the functionalization of difluorophenols through organometallic intermediates, demonstrating the versatility of these compounds in synthetic chemistry. The research showcases the potential for creating a diverse array of chemical structures, including hydroxybenzoic acids from difluorophenols (Marzi et al., 2004).

Herbicidal Activity

The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides for herbicidal activity demonstrated their effectiveness against dicotyledonous weeds. This research adds to the understanding of how structural modifications can influence herbicidal efficacy (Wu et al., 2011).

Material Science Applications

In material science, N-(2,4-difluorophenyl)-2-phenoxyacetamide derivatives have been explored for use in organic light-emitting devices (OLEDs). One study synthesized novel 2,4-difluorophenyl-functionalized arylamines, finding that certain configurations improved the efficiency and luminance of OLED devices (Li et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-2-phenoxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . The inhibition of these targets disrupts their normal functioning, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 by this compound affects several biochemical pathways. These targets are enriched in cancer-associated pathways . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.

Result of Action

The interaction of this compound with its targets and the subsequent disruption of the targets’ normal functioning result in molecular and cellular effects. These effects include the inhibition of cancer cell growth and proliferation .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDOHHOBZNICRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)

![N-(2,3-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2535468.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)